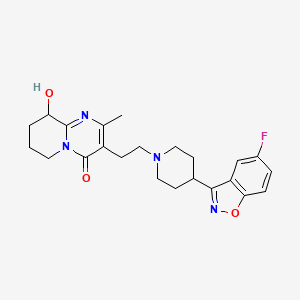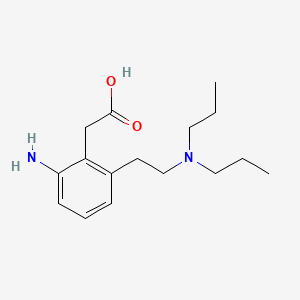![molecular formula C13H13NO5 B584467 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 CAS No. 1346617-23-9](/img/no-structure.png)
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a key intermediate in the synthesis of Irinotecan and Camptothecin analogs . It is also a key intermediate for the synthesis of a series of (20S)-camptothecin analogues .
Synthesis Analysis
This compound is commercially available and can be synthesized from citrazinic acid in four steps .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO5 . It has an average mass of 263.246 Da and a monoisotopic mass of 263.079376 Da .Chemical Reactions Analysis
The compound is used as a key intermediate in the synthesis of Irinotecan and Camptothecin analogs .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 666.6±55.0 °C at 760 mmHg, and a flash point of 357.0±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . The compound has a polar surface area of 84 Å2 and a molar volume of 174.9±5.0 cm3 .科学的研究の応用
Importance of Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, such as those related to pyranopyrimidine and indolizine derivatives, are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds serve as key precursors for developing various pharmaceuticals, highlighting their significance in drug discovery and development processes.
For instance, the paper by Parmar, Vala, and Patel (2023) emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, showcasing the wide range of applicability and the challenges in developing these core structures due to their complex structural existence. Such insights underscore the relevance of exploring and understanding the synthesis pathways and applications of heterocyclic compounds, including those structurally related to the queried compound (Parmar, Vala, & Patel, 2023).
Synthesis and Applications of Related Heterocyclic Compounds
The review on the synthesis of indolizine derivatives by Hui et al. (2021) provides a comprehensive overview of the current and latest synthetic strategies using radical species or intermediates. This indicates the potential biological activities of indolizine derivatives and their use as organic fluorescent molecules for biological and material applications, suggesting a parallel in research and application potential for the compound (Hui, Ma, Zhao, & Cao, 2021).
作用機序
Target of Action
The primary targets of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 are currently unknown. This compound is a derivative of indolizine, a nitrogen-containing heterocycle . Some indolizine derivatives have been found to exhibit a variety of biological activities, including as potential inhibitors of vascular endothelial growth factor (VEGF) and for neuropilin-1 (NRP1) synergy .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indolizine derivatives .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves the condensation of a substituted pyrrole with a substituted indole followed by cyclization and oxidation steps to form the final compound.", "Starting Materials": [ "4-Ethyl-2,3-dihydro-1H-pyrrole-d5", "2,3-Dimethyl-1H-indole-d5", "Acetic anhydride", "P-Toluenesulfonic acid", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethanol", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Ethyl-2,3-dihydro-1H-pyrrole-d5 with 2,3-Dimethyl-1H-indole-d5 in the presence of acetic anhydride and p-toluenesulfonic acid to form the intermediate 4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-d5.", "Step 2: Cyclization of the intermediate in the presence of sodium bicarbonate and methanol to form the intermediate (4S)-4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6-dione-d5.", "Step 3: Oxidation of the intermediate with hydrogen peroxide in the presence of sodium hydroxide to form the final compound (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5.", "Step 4: Purification of the final compound using ethanol and dichloromethane to obtain the pure product." ] } | |
CAS番号 |
1346617-23-9 |
分子式 |
C13H13NO5 |
分子量 |
268.28 |
IUPAC名 |
(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2 |
InChIキー |
IGKWOGMVAOYVSJ-LZEHPYLUSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
同義語 |
(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5; (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)
![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)